4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a methoxy-substituted phenyl group, and an oxazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an intermediate azo-ester . This intermediate undergoes further reactions to form the desired indole derivative.
The next step involves the formation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of amyloid fibrils, preventing cell death induced by amyloid peptides . Additionally, it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Oxazolidinone derivatives: Compounds like linezolid, an antibiotic, share the oxazolidinone ring and have similar mechanisms of action.
Uniqueness
4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to its combination of an indole moiety, methoxy-substituted phenyl groups, and an oxazolidinone ring.
Properties
IUPAC Name |
4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-32-21-11-7-18(8-12-21)25-27(31,20-9-13-22(33-2)14-10-20)29(26(30)34-25)16-15-19-17-28-24-6-4-3-5-23(19)24/h3-14,17,25,28,31H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXITDFYXPCLNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CCC3=CNC4=CC=CC=C43)(C5=CC=C(C=C5)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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